molecular formula C10H14ClN3S B12216189 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine

1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine

Cat. No.: B12216189
M. Wt: 243.76 g/mol
InChI Key: DGTOILRIJUURFT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H13N3S.ClH/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10;/h2-4,6,8,11H,5,7H2,1H3;1H

InChI Key

DGTOILRIJUURFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=CS2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base.

    Thienylmethylation: The final step involves the reaction of the methylated pyrazole with a thienylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thienylmethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-(1-Methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine
  • Molecular Formula : C₁₁H₁₄N₄S
  • Key Features :
    • A pyrazole core substituted with a methyl group at the 1-position.
    • A methanamine linker bridging the pyrazole and a 2-thienylmethyl group.
    • Presence of sulfur in the thiophene ring, contributing to electronic and steric properties.

For example, 1-(2-thienyl)-N-(2-thienylmethyl)methanamine hydrochloride (Example 1 in EP 2881393 B1) is prepared by reacting 2-thiophenecarboxaldehyde with 2-thienylmethylamine under reductive amination conditions .

The thiophene moiety enhances π-π stacking interactions in biological systems, while the pyrazole contributes to metabolic stability .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Modifications

Compound Name Substituents on Pyrazole Amine Side Chain Molecular Formula Key Differences vs. Target Compound Reference
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl at pyrazole-1 N-Methyl C₁₁H₁₃N₃ Phenyl vs. methyl on pyrazole; lacks thiophene
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Chloro at pyrazole-4 N-Methyl C₆H₁₁ClN₄ Chloro substituent; shorter side chain
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Chlorophenylmethyl 1-Methylpyrazol-4-ylmethyl C₁₂H₁₄ClN₃ Chlorophenyl vs. thienylmethyl; bulkier

Key Observations :

  • Electronic Effects : The electron-withdrawing chloro substituent (e.g., in ) increases polarity compared to the methyl group in the target compound.
  • Metabolic Stability : Methyl-substituted pyrazoles (as in the target compound) are generally more stable than phenyl analogs due to reduced oxidative metabolism .

Analogues with Thiophene/Thiazole Replacements

Compound Name Heterocycle Replacement Molecular Formula Key Differences vs. Target Compound Reference
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride Thiazole C₁₁H₁₃ClN₂S Thiazole replaces pyrazole; altered H-bonding
1-(2-Thienyl)-N-(2-thienylmethyl)methanamine hydrochloride Dual thiophene C₁₀H₁₂ClNS₂ Dual thiophene vs. pyrazole-thiophene hybrid

Key Observations :

  • Bioactivity : Thiazole-containing analogs () may exhibit enhanced hydrogen-bonding capacity but reduced metabolic stability compared to pyrazole-thiophene hybrids.

Key Observations :

  • Methoxy-substituted analogs () show higher acute oral toxicity (Category 4) compared to methyl-substituted pyrazoles.
  • The thienylmethyl group in the target compound may reduce off-target interactions compared to benzyl or phenyl analogs .

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, featuring a pyrazole ring and a thienylmethyl group, suggests various interactions with biological targets, making it a candidate for further research in therapeutic applications.

  • Molecular Formula : C12H14N4S
  • Molecular Weight : Approximately 224.29 g/mol

Antimicrobial Properties

Preliminary studies indicate that 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine exhibits antimicrobial activity. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. The mechanism is likely related to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The exact mechanism of action for 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is still under investigation. However, initial findings suggest that it may interact with specific receptors or enzymes, altering their activity and leading to the observed biological effects.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in the pyrazole and thienylmethyl groups can significantly affect the compound's interactions with biological targets.

Compound Name Structural Features Biological Activity
1-(4-bromo-2-thienyl)methyl-1H-pyrazol-5-ylamineBromine substitutionEnhanced reactivity
1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-ylamineBenzyl groupAlters biological interactions
1-(5-methyl-2-thienyl)methyl-1H-pyrazol-5-amineMethyl position variationImpacts properties

Case Studies and Research Findings

Research has indicated that compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine have shown promise in various therapeutic areas:

  • Antimicrobial Studies : A study on pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Anti-inflammatory Research : In vitro studies have shown that certain pyrazole derivatives can inhibit COX enzymes, leading to reduced production of inflammatory mediators .
  • Calcimimetic Activity : Related compounds have been explored for their efficacy as calcimimetics, which are agents that mimic calcium's action in the body, potentially useful in treating parathyroid-related disorders .

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